N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3/c1-13(28)14-5-7-16(8-6-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWEANJFJNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The synthesis typically involves multi-step reactions that can vary based on the substituents on the phenyl rings.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Similar pyrazolo derivatives have demonstrated the ability to inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting potential applications in treating inflammatory diseases .
| Study | Model | Findings |
|---|---|---|
| Study 1 | RAW264.7 Cells | Significant inhibition of NO production at concentrations of 10 µg/mL |
| Study 2 | E. coli Infections | Effective against multi-drug resistant strains with MIC values around 32 µg/mL |
Anticancer Activity
Preliminary investigations into the anticancer properties of this class of compounds suggest that they may inhibit tumor cell proliferation. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy
- Anti-inflammatory Mechanism Investigation
- Anticancer Activity Evaluation
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of several derivatives, N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 12 | 128 |
These findings suggest that the compound possesses considerable potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have reported its cytotoxic effects on different cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study assessed the cytotoxicity of this compound against human cancer cell lines, including HEPG2 (liver), MDA-MB-435 (breast), and A549 (lung). The results indicated significant cytotoxic effects with varying IC50 values:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HEPG2 | 5.0 | Induction of apoptosis |
| MDA-MB-435 | 7.0 | Cell cycle arrest |
| A549 | 10.0 | Mitochondrial depolarization |
The mechanism of action appears to involve mitochondrial pathways leading to apoptosis and cell cycle disruption, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures.
Case Study: Inhibition of Cytokine Production
In a study focusing on inflammatory responses, treatment with this compound resulted in a significant reduction in cytokines such as TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 75 |
These results indicate that the compound may serve as a potential anti-inflammatory agent, warranting further investigation into its mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., 3-chlorophenyl derivatives and pyrazolo[3,4-d]pyrimidinone intermediates) under basic conditions (e.g., triethylamine) to construct the pyrazolo-pyrimidine core .
Acetamide Introduction : Coupling the core with 4-acetylphenyl groups via nucleophilic substitution or amidation reactions .
- Key Considerations : Temperature control (60–80°C) and solvent selection (DMF or acetonitrile) are critical for yield optimization .
Q. How is the structural integrity of this compound verified in synthetic chemistry research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, aromatic protons (δ 7.42–7.58 ppm for chlorophenyl), and carbonyl signals (δ ~170–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₇ClN₄O₃: 432.09) .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the pyrazolo-pyrimidine core .
Q. What biological targets are associated with this compound based on structural analogs?
- Methodological Answer :
- Kinase Inhibition : Pyrazolo-pyrimidine derivatives often target tyrosine kinases (e.g., EGFR, VEGFR) due to ATP-binding site interactions .
- Cyclooxygenase-2 (COX-2) : Chlorophenyl and acetamide groups may enhance anti-inflammatory activity via hydrophobic binding pockets .
- Antimicrobial Activity : Structural analogs show efficacy against Gram-positive bacteria through membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols) to control for variability .
- SAR Analysis : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate activity contributors .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate discrepancies between in vitro and in silico results .
Q. What experimental strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and ease purification .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .
Q. How can researchers design mechanistic studies to elucidate this compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases using fluorescence-based ATP competition assays .
- Cellular Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify downstream targets (e.g., MAPK/ERK pathways) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins to assess entropy-driven vs. enthalpy-driven interactions .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using HPLC-UV .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor crystalline form changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
